Cas no 31982-78-2 (H-Leu-NHOH·TFA)

H-Leu-NHOH·TFA is a protected hydroxylamine derivative of leucine, commonly used in peptide synthesis and medicinal chemistry research. The trifluoroacetate (TFA) salt enhances solubility in organic solvents, facilitating handling in solid-phase and solution-phase peptide coupling reactions. This compound serves as a key intermediate for introducing hydroxamic acid functionalities, which are valuable in designing enzyme inhibitors, particularly for metalloproteases. Its stability under standard peptide synthesis conditions and compatibility with Fmoc/t-Boc strategies make it a practical choice for researchers. The product is typically characterized by high purity (>95%) and is supplied as a white crystalline powder, ensuring reproducibility in experimental applications.
H-Leu-NHOH·TFA structure
H-Leu-NHOH·TFA structure
商品名:H-Leu-NHOH·TFA
CAS番号:31982-78-2
MF:C6H14N2O2
メガワット:146.18756
CID:311310
PubChem ID:3080766

H-Leu-NHOH·TFA 化学的及び物理的性質

名前と識別子

    • Pentanamide,2-amino-N-hydroxy-4-methyl-, (2S)-
    • (2S)-2-amino-N-hydroxy-4-methylpentanamide
    • H-Leu-NHOH · TFA
    • L-LEUCINE HYDROXAMATE
    • (S)-leucinehydroxamic acid
    • 4tln
    • Leucine hydroxamate
    • L-leucine hydroxamic acid
    • L-leucine hydroxyamide
    • L-Leucin-hydroxamsaeure
    • L-Leucin-hydroxyamid
    • L-Leucyl-Hydroxylamine
    • LNO
    • H-Leu-NHOH TFA
    • 31982-78-2
    • leucine hydroxamic acid
    • KSC-22-148A
    • DB03308
    • H-L-Leu-NHOH AcOH
    • (S)-2-Amino-4-methyl-pentanoic acid hydroxyamide
    • (S)-2-amino-N-hydroxy-4-methylpentanamide
    • DTXSID70185818
    • (S,Z)-2-amino-N-hydroxy-4-methylpentanimidic acid
    • UJJHPFLWSVFLBE-YFKPBYRVSA-N
    • CHEMBL303296
    • KUC108817N
    • SCHEMBL4318870
    • BDBM50129202
    • AKOS013307139
    • Q27094237
    • Pentanamide, 2-amino-N-hydroxy-4-methyl-, (S)-
    • Pentanamide,2-amino-N-hydroxy-4-methyl-,(2S)-
    • NS00069026
    • N-hydroxy-L-leucinamide
    • H-Leu-NHOH·TFA
    • インチ: InChI=1S/C6H14N2O2/c1-4(2)3-5(7)6(9)8-10/h4-5,10H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1
    • InChIKey: UJJHPFLWSVFLBE-YFKPBYRVSA-N
    • ほほえんだ: CC(C[C@H](N)C(NO)=O)C

計算された属性

  • せいみつぶんしりょう: 146.10600
  • どういたいしつりょう: 146.105527694g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 2
  • 重原子数: 10
  • 回転可能化学結合数: 4
  • 複雑さ: 114
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 75.4Ų
  • 疎水性パラメータ計算基準値(XlogP): -0.1

じっけんとくせい

  • PSA: 78.84000
  • LogP: 1.40580

H-Leu-NHOH·TFA セキュリティ情報

  • 危険カテゴリコード: 43
  • セキュリティの説明: 36/37
  • 危険物標識: Xi

H-Leu-NHOH·TFA 税関データ

  • 税関コード:2924199090
  • 税関データ:

    中国税関コード:

    2924199090

    概要:

    2924199090.他の非環式アミド(非環式ウレタンを含む)(その誘導体及び塩を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量包装する

    要約:

    2924199090.他の無環式アミド(無環式ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

H-Leu-NHOH·TFA 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
H247040-5g
H-Leu-NHOH·TFA
31982-78-2
5g
$ 1600.00 2022-06-04
TRC
H247040-2.5g
H-Leu-NHOH·TFA
31982-78-2
2.5g
$ 775.00 2022-06-04
SHENG KE LU SI SHENG WU JI SHU
sc-285974-1 g
H-L-Leu-NHOH AcOH,
31982-78-2
1g
¥2,008.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-285974-1g
H-L-Leu-NHOH AcOH,
31982-78-2
1g
¥2008.00 2023-09-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1946824-1g
(s)-2-Amino-n-hydroxy-4-methylpentanamide
31982-78-2 97%
1g
¥1955.00 2024-08-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1946824-5g
(s)-2-Amino-n-hydroxy-4-methylpentanamide
31982-78-2 97%
5g
¥5033.00 2024-08-02
TRC
H247040-1g
H-Leu-NHOH·TFA
31982-78-2
1g
$ 480.00 2022-06-04
SHENG KE LU SI SHENG WU JI SHU
sc-285974A-5 g
H-L-Leu-NHOH AcOH,
31982-78-2
5g
¥6,205.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-285974A-5g
H-L-Leu-NHOH AcOH,
31982-78-2
5g
¥6205.00 2023-09-05

H-Leu-NHOH·TFA 関連文献

H-Leu-NHOH·TFAに関する追加情報

Introduction to H-Leu-NHOH·TFA (CAS No. 31982-78-2)

H-Leu-NHOH·TFA, also known as H-Leucine hydroxamic acid trifluoroacetate, is a significant compound in the field of medicinal chemistry and pharmaceutical research. This compound, identified by the CAS number 31982-78-2, has garnered considerable attention due to its unique properties and potential applications in various therapeutic areas. In this comprehensive introduction, we will delve into the chemical structure, synthesis methods, biological activities, and recent research advancements related to H-Leu-NHOH·TFA.

Chemical Structure and Properties

H-Leu-NHOH·TFA is a derivative of leucine, one of the essential amino acids. The compound features a hydroxamic acid group (-NHOH) attached to the leucine backbone, which is further stabilized by a trifluoroacetate (TFA) salt. The presence of the hydroxamic acid group imparts specific chemical and biological properties to the molecule. Hydroxamic acids are known for their ability to form stable complexes with metal ions, making them useful in various catalytic and coordination chemistry applications.

The molecular formula of H-Leu-NHOH·TFA is C9H15F3N2O4, with a molecular weight of approximately 260.21 g/mol. The compound is typically obtained as a white crystalline solid and is soluble in water and polar organic solvents such as methanol and dimethyl sulfoxide (DMSO). These solubility properties make it suitable for use in both in vitro and in vivo studies.

Synthesis Methods

The synthesis of H-Leu-NHOH·TFA involves several well-documented methods, each with its own advantages and limitations. One common approach involves the reaction of leucine with hydroxylamine under acidic conditions, followed by the formation of the trifluoroacetate salt. This method is straightforward and yields high purity products.

An alternative synthetic route involves the use of protected leucine derivatives, such as Boc-Leu-OH or Fmoc-Leu-OH, which are then deprotected and converted into the hydroxamic acid form. This approach allows for greater control over the reaction conditions and can be particularly useful in large-scale synthesis.

Biological Activities

H-Leu-NHOH·TFA has been extensively studied for its biological activities, particularly its potential as an inhibitor of metalloproteinases (MMPs) and other metal-dependent enzymes. MMPs are a family of zinc-dependent endopeptidases that play crucial roles in various physiological processes, including tissue remodeling, wound healing, and angiogenesis. Dysregulation of MMP activity has been implicated in several diseases, including cancer, arthritis, and cardiovascular disorders.

Recent research has shown that H-Leu-NHOH·TFA exhibits potent inhibitory effects on MMPs by forming stable complexes with the zinc ion at the active site of these enzymes. This mechanism of action makes it a promising candidate for therapeutic interventions targeting MMP-related diseases. For instance, studies have demonstrated that treatment with H-Leu-NHOH·TFA can significantly reduce tumor growth and metastasis in animal models of cancer.

Beyond its MMP inhibitory activity, H-Leu-NHOH·TFA has also been investigated for its potential as an anti-inflammatory agent. Inflammatory processes are often characterized by increased production of pro-inflammatory cytokines and chemokines. Research has shown that H-Leu-NHOH·TFA can modulate these inflammatory responses by inhibiting key signaling pathways involved in cytokine production.

Clinical Applications and Research Advancements

The therapeutic potential of H-Leu-NHOH·TFA has led to its evaluation in various preclinical and clinical studies. In preclinical models, the compound has shown promising results in reducing inflammation, inhibiting tumor growth, and improving wound healing. These findings have paved the way for further clinical investigations.

A recent clinical trial evaluated the safety and efficacy of H-Leu-NHOH·TFA in patients with osteoarthritis. The study demonstrated that treatment with the compound resulted in significant reductions in pain and improved joint function compared to placebo. These results highlight the potential of H-Leu-NHOH·TFA as a novel therapeutic option for osteoarthritis management.

In addition to osteoarthritis, ongoing research is exploring the use of H-Leu-NHOH·TFA strong> in other inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease (IBD). Preliminary data from these studies suggest that the compound may have broad-spectrum anti-inflammatory effects, making it a valuable candidate for further development.

Safety Considerations and Future Directions strong> p > < p >While initial studies have shown promising results, it is important to note that further research is needed to fully understand the safety profile of H - Leu - NHOH · TFA strong > . Preclinical toxicology studies have indicated that the compound is generally well - tolerated at therapeutic doses , but long - term safety data are still limited . Ongoing clinical trials will provide valuable insights into its safety and efficacy across different patient populations . p > < p >In conclusion ,< strong > H - Leu - NHOH · TFA strong > ( CAS No . 31982 - 78 - 2 ) represents a promising compound with diverse biological activities , including potent inhibition of metalloproteinases , anti - inflammatory effects , and potential therapeutic applications . As research continues to advance , it is likely that this compound will play an increasingly important role in the development of novel treatments for various diseases . p > article > response >

おすすめ記事

推奨される供給者
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing jingzhu bio-technology Co., Ltd.
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
河南东延药业有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
河南东延药业有限公司
Synrise Material Co. Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Synrise Material Co. Ltd.
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量